Bio-ams tfa

Beschreibung

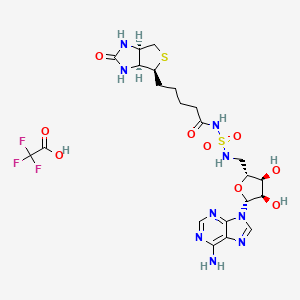

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H30F3N9O9S2 |

|---|---|

Molekulargewicht |

685.7 g/mol |

IUPAC-Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H29N9O7S2.C2HF3O2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13;3-2(4,5)1(6)7/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33);(H,6,7)/t9-,10+,11-,13-,15+,16+,19+;/m0./s1 |

InChI-Schlüssel |

VXWOGYSNAHPLOO-IWTWRERHSA-N |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bio-ams tfa as a Biotin Protein Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin protein ligase (BPL), also known as BirA, is an essential enzyme in bacteria, responsible for the covalent attachment of biotin to acetyl-CoA carboxylase (ACC) and other biotin-dependent enzymes. This post-translational modification is critical for key metabolic pathways, including fatty acid biosynthesis. The essentiality of BPL makes it an attractive target for the development of novel antibacterial agents. Bio-ams tfa (Biotinoyl-5'-aminoadenosine sulfamate, trifluoroacetic acid salt) is a potent, rationally designed bisubstrate inhibitor of bacterial BPL. This guide provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Biotin protein ligase catalyzes a two-step reaction. First, it utilizes ATP to adenylate biotin, forming a highly reactive biotinyl-5'-AMP intermediate and releasing pyrophosphate (PPi). In the second step, the biotin moiety is transferred from the intermediate to a specific lysine residue on the apo-acceptor protein (e.g., ACC).

This compound is a synthetic analog of the natural biotinyl-5'-AMP intermediate.[1] It mimics this intermediate by replacing the chemically labile acyl-phosphate linkage with a stable acyl-sulfamide isostere.[1] This modification allows this compound to bind tightly to the active site of BPL, but since the acyl-sulfamide bond is not susceptible to enzymatic cleavage and transfer, it effectively locks the enzyme in an inactive state, thereby inhibiting the biotinylation of its target proteins.[1][2] This inhibition of BPL leads to the arrest of fatty acid and lipid biosynthesis, ultimately exerting a potent bactericidal effect, particularly against Mycobacterium tuberculosis (Mtb).[3][4]

Figure 1: Mechanism of BPL and its inhibition by this compound.

Quantitative Inhibitory and Activity Data

Bio-ams has demonstrated potent inhibition of bacterial BPL and significant whole-cell activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. Its selectivity for the bacterial enzyme over human isoforms, combined with low cytotoxicity, underscores its potential as a therapeutic lead.

| Compound | Target | Assay Type | Value | Reference |

| Bio-AMS | M. tuberculosis BPL (MtBPL) | Isothermal Titration Calorimetry (KD) | ~0.5 nM | [2] |

| Bio-AMS Analogs | M. tuberculosis BPL (MtBPL) | Isothermal Titration Calorimetry (KD) | < 2 nM | [2] |

| Bio-AMS | M. tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 0.16 - 0.625 µM | [3] |

| Bio-AMS | MDR & XDR M. tuberculosis Strains | Minimum Inhibitory Concentration (MIC) | 0.16 - 0.625 µM | [2] |

| Bio-AMS | Human HepG2 Cells | Cytotoxicity (IC50) | > 100 µM | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of Bio-ams and its analogs is a multi-step process. A generalized workflow involves the strategic protection of functional groups on an adenosine precursor, followed by the introduction of the sulfamide moiety, biotinylation, and final deprotection.

Figure 2: Generalized synthetic workflow for this compound.

Detailed Steps (Illustrative, adapted from[1][2]):

-

Protection: Commercially available adenosine is protected at the 2', 3'-hydroxyls (e.g., as an acetonide) and the N6-amine (e.g., with Boc groups).

-

Sulfamide Installation: The 5'-hydroxyl group is activated and reacted with a sulfamoylating agent (e.g., tert-butyl sulfamoylcarbamate) under Mitsunobu conditions (using DIAD and PPh3) to form the key sulfamide linkage.

-

Biotinylation: The protected sulfamoyladenosine is N-acylated using (+)-biotin N-hydroxysuccinimide ester (Biotin-NHS) in the presence of a base like Cs2CO3.

-

Deprotection: All protecting groups (Boc, acetonide, etc.) are removed simultaneously using a strong acid, typically an aqueous solution of trifluoroacetic acid (TFA).[1][5]

-

Purification: The final product, this compound, is purified by reverse-phase HPLC and lyophilized.

Enzymatic Assay for BPL Inhibition

This protocol is based on the measurement of pyrophosphate (PPi), a product of the first step of the BPL reaction.[6]

Figure 3: Workflow for a BPL enzymatic inhibition assay.

Methodology:

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO vehicle control to the wells.

-

Enzyme Addition: Add recombinant BPL enzyme to each well and pre-incubate for 15 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding a mixture of biotin and ATP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

PPi Detection:

-

Stop the reaction and add inorganic pyrophosphatase to convert the generated PPi into two molecules of inorganic phosphate (Pi).

-

Add a phosphate detection reagent (e.g., Malachite Green-based reagent).

-

-

Measurement: After color development, measure the absorbance at the appropriate wavelength (e.g., ~650 nm).

-

Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (KD)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD).

Methodology:

-

Sample Preparation: Prepare solutions of purified, recombinant BPL in the calorimeter cell and this compound in the injection syringe, both in the same dialysis buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0).

-

Titration: Perform a series of small, sequential injections of the this compound solution into the BPL solution in the calorimeter cell at a constant temperature (e.g., 25°C).

-

Data Acquisition: Measure the heat change after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

M. tuberculosis Whole-Cell Activity (MIC) Assay

Methodology:

-

Culture Preparation: Grow M. tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.

-

Assay Setup: In a 96-well microplate, serially dilute this compound in the culture medium.

-

Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.

Conclusion

This compound is a powerful tool for studying bacterial biotin protein ligases and a promising scaffold for the development of new antibiotics. Its mechanism as a stable, bisubstrate analog provides potent and selective inhibition of BPL. The data and protocols presented in this guide offer a robust framework for researchers to utilize and further investigate this compound and related compounds in antimicrobial drug discovery programs.

References

- 1. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL) with Nucleoside-Based Bisubstrate Adenylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 6. BirA assay kit [profoldin.com]

The Role of Bio-ams-tfa in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Bio-ams-tfa, a potent inhibitor of biotin protein ligase (BPL or BirA) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document outlines the mechanism of action of Bio-ams-tfa, its impact on critical metabolic pathways in Mtb, and detailed experimental protocols for its evaluation.

Introduction: Targeting Biotin Metabolism in Mycobacterium tuberculosis

Mycobacterium tuberculosis possesses a unique physiology that makes it a formidable pathogen. Unlike its human host, Mtb is incapable of scavenging biotin from its environment and relies entirely on its de novo biotin biosynthesis pathway for survival.[1][2][3] Biotin is an essential cofactor for several carboxylases that play a pivotal role in fatty acid biosynthesis, gluconeogenesis, and the overall metabolism of the bacterium.[4][5][6] This dependency on endogenous biotin production makes the biotin biosynthesis pathway a highly attractive and validated target for the development of novel anti-tubercular agents.[1][2][3]

One of the key enzymes in this pathway is Biotin Protein Ligase (BPL), also known as BirA. BPL is responsible for the ATP-dependent covalent attachment of biotin to its cognate acyl-CoA carboxylases (ACCs), thereby activating them.[5] Inhibition of BPL leads to a halt in fatty acid and lipid biosynthesis, ultimately resulting in bacterial cell death.[6][7] Bio-ams-tfa is a rationally designed bisubstrate inhibitor that mimics the biotinyl-5'-AMP intermediate of the BPL-catalyzed reaction, exhibiting potent and selective activity against Mtb.[8]

Mechanism of Action of Bio-ams-tfa

Bio-ams-tfa acts as a potent inhibitor of Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL). It is a synthetic analog of the natural reaction intermediate, biotinyl-5'-adenosine monophosphate (biotinyl-AMP). By binding tightly to the active site of BirA, Bio-ams-tfa effectively blocks the transfer of biotin to acyl-CoA carboxylases (ACCs), which are essential enzymes in the fatty acid biosynthesis pathway.[5][8] This inhibition disrupts the production of mycolic acids, crucial components of the unique and protective mycobacterial cell wall.[9][10] The depletion of essential fatty acids and the disruption of cell wall integrity ultimately lead to the death of the mycobacterium.[6][7]

Quantitative Data

The following tables summarize the quantitative data for the activity of Bio-ams-tfa and its analogs against Mycobacterium tuberculosis.

Table 1: In Vitro Activity of Bio-ams-tfa and Analogs against M. tuberculosis H37Rv

| Compound | MIC (μM) in GAS medium |

| Bio-ams-tfa (9) | 0.16 - 0.625[6] |

| Analog 10 | Comparable to Bio-ams-tfa (9)[8] |

| Analog 11 | Comparable to Bio-ams-tfa (9)[8] |

| Analog 12 | >100[8] |

Table 2: Binding Affinities of Bio-ams-tfa Analogs to M. tuberculosis BirA

| Compound | KD (nM) | ΔH (kcal/mol) |

| Bio-ams-tfa (9) | ≤0.04 - 11[8] | - |

| 3-Deaza analog 11 | 0.04[8] | -21.2[8] |

Signaling Pathways and Experimental Workflows

Biotin Biosynthesis and its Inhibition

The following diagram illustrates the biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by Bio-ams-tfa.

Downstream Effects on Fatty Acid Synthesis

Inhibition of BirA by Bio-ams-tfa prevents the biotinylation of Acyl-CoA Carboxylases (ACCs), which are critical for the first committed step in fatty acid biosynthesis: the conversion of acetyl-CoA to malonyl-CoA. This disruption halts the production of long-chain fatty acids, including mycolic acids, which are essential components of the mycobacterial cell wall.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the evaluation of a potential anti-tubercular compound like Bio-ams-tfa.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Fatty acid biosynthesis in Mycobacterium tuberculosis: Lateral gene transfer, adaptive evolution, and gene duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis and lipids: Insights into molecular mechanisms from persistence to virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Lipid metabolism and its implication in mycobacteria-host interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]

The Impact of Bio-ams tfa on Fatty Acid Synthesis Pathways in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bio-ams tfa is a potent and selective inhibitor of biotin protein ligase (BirA) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This inhibition disrupts the essential process of fatty acid biosynthesis, a critical pathway for the structural integrity and virulence of the bacterium. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the fatty acid synthesis pathways of Mtb, and detailed experimental protocols for studying these effects.

Introduction: The Critical Role of Fatty Acid Synthesis in Mycobacterium tuberculosis

Mycobacterium tuberculosis possesses a unique and complex cell envelope, rich in lipids, which is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A major component of this cell envelope is mycolic acids, which are very long-chain fatty acids (C70-C90) covalently linked to the underlying peptidoglycan-arabinogalactan layer. The biosynthesis of these mycolic acids, along with other essential fatty acids, is a primary target for antitubercular drug development.

Mtb utilizes two distinct fatty acid synthase (FAS) systems:

-

FAS-I: A single multifunctional polypeptide responsible for the de novo synthesis of shorter-chain fatty acids (typically C16-C26).

-

FAS-II: A multi-enzyme complex that elongates the fatty acid precursors generated by FAS-I to produce the long-chain meromycolate portion of mycolic acids.

The generation of malonyl-CoA, the primary building block for fatty acid elongation in both FAS-I and FAS-II systems, is catalyzed by acetyl-CoA carboxylases (ACCs). The activity of these ACCs is entirely dependent on their post-translational biotinylation, a reaction catalyzed by biotin protein ligase (BirA).

Mechanism of Action of this compound

This compound (5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine, trifluoroacetic acid salt) is a rationally designed bisubstrate inhibitor that targets Mtb's biotin protein ligase (BirA)[1][2]. It mimics the reaction intermediate, biotinyl-5'-AMP, and binds with high affinity to the active site of BirA. This potent and selective inhibition of BirA prevents the covalent attachment of biotin to the acetyl-CoA carboxylases (ACCs)[1][3].

Without the essential biotin cofactor, the ACCs are rendered inactive, leading to a depletion of the malonyl-CoA pool. This cessation of malonyl-CoA production effectively halts the synthesis of all fatty acids, including the precursors for mycolic acids. The disruption of mycolic acid biosynthesis compromises the integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death[2].

Quantitative Data on the Activity of this compound

While detailed quantitative data on the specific changes in the fatty acid profile of M. tuberculosis upon treatment with this compound are not extensively available in the public literature, the potent antitubercular activity has been well-documented through the determination of Minimum Inhibitory Concentrations (MICs).

| Compound | Target | M. tuberculosis Strain | MIC (μM) | Reference |

| This compound | Biotin Protein Ligase (BirA) | H37Rv | 0.16 - 3.12 | [1][2] |

| This compound | Biotin Protein Ligase (BirA) | MDR and XDR strains | 0.16 - 0.625 | [1] |

| Analog 10 (sulfonamide) | Biotin Protein Ligase (BirA) | H37Rv | 3.12 | [1] |

| Analog 11 (3-deaza) | Biotin Protein Ligase (BirA) | H37Rv | 1.56 | [1] |

Table 1: Antitubercular Activity of this compound and Analogs

The potent, low micromolar to sub-micromolar MIC values underscore the efficacy of this compound in inhibiting the growth of both drug-susceptible and drug-resistant Mtb strains. This whole-cell activity is a direct consequence of the inhibition of fatty acid synthesis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A broth microdilution method is typically used to determine the MIC of this compound against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

-

This compound stock solution (e.g., in DMSO).

-

M. tuberculosis H37Rv culture in mid-log phase.

-

96-well microplates.

Procedure:

-

Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.

-

Include a drug-free control well and a sterile control well.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Analysis of Mycolic Acids by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative and semi-quantitative analysis of the effect of this compound on mycolic acid biosynthesis.

Materials:

-

M. tuberculosis culture treated with sub-MIC concentrations of this compound and an untreated control.

-

Saponification reagent: 25% potassium hydroxide in methanol/water (1:1, v/v).

-

6M HCl.

-

Chloroform.

-

Methanol.

-

Silica gel TLC plates.

-

Developing solvent: e.g., petroleum ether/acetone (95:5, v/v).

-

Visualizing reagent: e.g., 5% phosphomolybdic acid in ethanol, followed by charring.

Procedure:

-

Harvest and wash the mycobacterial cells from the treated and untreated cultures.

-

Resuspend the cell pellet in the saponification reagent and heat at 100°C for 1 hour.

-

Cool the mixture and acidify with 6M HCl.

-

Extract the fatty acids with chloroform.

-

Wash the organic phase with water and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent and resuspend the fatty acid extract in a small volume of chloroform.

-

Spot equal amounts of the extracts onto a silica gel TLC plate.

-

Develop the chromatogram in the developing solvent.

-

Visualize the mycolic acid methyl esters by spraying with the visualizing reagent and heating. A reduction in the intensity of the mycolic acid spots in the treated samples compared to the control indicates inhibition of their synthesis.

Conclusion and Future Directions

This compound represents a promising class of antitubercular agents with a novel mechanism of action targeting the essential fatty acid biosynthesis pathway in Mycobacterium tuberculosis. Its potent activity against both drug-sensitive and drug-resistant strains highlights the potential of biotin protein ligase as a therapeutic target. While the inhibitory effect on fatty acid synthesis is well-established mechanistically, further research is needed to provide detailed quantitative data on the specific changes in the fatty acid and mycolic acid profiles of Mtb upon treatment with this compound. Such lipidomic and metabolomic studies would offer a more granular understanding of its downstream effects and could aid in the development of even more potent and specific second-generation inhibitors. To date, there is no publicly available information regarding clinical trials of this compound or other BirA inhibitors for the treatment of tuberculosis. The continued exploration of this class of compounds is warranted to address the urgent need for new and effective tuberculosis therapies.

References

An In-depth Technical Guide to the Molecular Targets of Bio-ams TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bio-ams tfa (5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine trifluoroacetic acid salt) is a potent and selective inhibitor of bacterial biotin protein ligase (BPL), with notable activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document provides a comprehensive technical overview of the primary molecular target of this compound, its mechanism of action, and the downstream consequences on bacterial physiology. Quantitative data from key experiments are presented, alongside detailed methodologies to facilitate reproducibility. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Primary Molecular Target: Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL)

The principal molecular target of Bio-ams is the Mycobacterium tuberculosis biotin protein ligase (MtBPL), also known as BirA.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This enzyme plays a critical role in the regulation of lipid metabolism, which is essential for the viability and pathogenicity of Mtb, particularly in the formation of its unique and complex cell wall.

Bio-ams acts as a bisubstrate inhibitor, mimicking the natural reaction intermediate, biotinyl-5'-AMP. It achieves this by replacing the unstable acyl-phosphate linkage with a more stable acyl-sulfamide moiety. This high-affinity binding competitively inhibits the enzyme's function.

Quantitative Inhibition Data

The inhibitory potency of Bio-ams against MtBPL has been characterized through various biochemical and microbiological assays. The data underscores its high affinity for the target and its efficacy against both drug-sensitive and drug-resistant Mtb strains.

| Parameter | Value | Mtb Strain(s) | Reference |

| Binding Affinity (Kd) | 0.865 nM | H37Rv | [4] |

| Minimum Inhibitory Concentration (MIC) | 0.16 - 0.625 µM | Mtb H37Rv, MDR/XDR-TB strains | [7] |

| Bactericidal Concentration | 5 µM | Mtb in biotin-free medium | [16] |

| Infected Macrophage Inhibition | Concentration-dependent | Mtb-infected mouse macrophages | [7] |

Mechanism of Action: Arrest of Fatty Acid and Lipid Biosynthesis

MtBPL catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylases (ACCs). This post-translational modification is essential for the activation of ACCs, which in turn catalyze the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.

By inhibiting MtBPL, Bio-ams prevents the biotinylation and subsequent activation of ACCs. This leads to a depletion of the malonyl-CoA pool, thereby halting the fatty acid synthesis pathway. The disruption of this fundamental metabolic process ultimately results in bacterial cell death.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the binding affinity (Kd) of Bio-ams for MtBPL.

-

Instrumentation: MicroCal Auto-iTC200 system or equivalent.

-

Buffer: 10 mM Tris, 150 mM NaCl, pH 7.5.

-

Protein Preparation: Recombinant MtBPL is exchanged into the ITC buffer. The final protein concentration is determined by A280 absorbance.

-

Ligand Preparation: Bio-ams is dissolved in the ITC buffer.

-

Experimental Setup:

-

Temperature: 20°C.

-

Syringe: Contains Bio-ams solution.

-

Cell: Contains MtBPL solution.

-

-

Titration:

-

Perform an initial injection of 2 µL of the ligand into the protein cell.

-

Subsequent injections of 2 µL of the ligand are performed at regular intervals.

-

-

Data Analysis: The heat of dilution is subtracted from the raw data. The resulting data is fitted to a one-site binding model to determine the dissociation constant (Kd) and stoichiometry (n).

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a resazurin-based microtiter assay (REMA) for determining the MIC of Bio-ams against Mtb.

-

Materials:

-

96-well microtiter plates.

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Resazurin sodium salt solution.

-

Mtb H37Rv or other strains of interest.

-

-

Procedure:

-

Prepare serial dilutions of Bio-ams in the 96-well plates.

-

Grow Mtb cultures to the logarithmic phase.

-

Dilute the bacterial culture to a concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Inoculate the wells containing the Bio-ams dilutions with the bacterial suspension. Include a drug-free control.

-

Incubate the plates at 37°C for 7 days.

-

Add the resazurin solution to each well and incubate for an additional 24-48 hours.

-

The MIC is defined as the lowest concentration of Bio-ams that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).

-

Macrophage Infection Assay

This protocol outlines the assessment of Bio-ams activity against intracellular Mtb.

-

Cell Line: THP-1 human monocytic cell line, differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Bacterial Strain: Mtb H37Rv expressing a fluorescent reporter (e.g., mCherry) for visualization.

-

Procedure:

-

Seed the differentiated THP-1 macrophages in 96-well plates.

-

Infect the macrophages with Mtb at a specified multiplicity of infection (MOI).

-

After an initial infection period, wash the cells to remove extracellular bacteria.

-

Add fresh culture medium containing various concentrations of Bio-ams.

-

Incubate the infected cells for a defined period (e.g., 3-5 days).

-

Assess the intracellular bacterial load by:

-

Fluorescence microscopy or high-content imaging: Quantify the fluorescent signal from the reporter strain within the macrophages.

-

CFU enumeration: Lyse the macrophages and plate the lysate on Middlebrook 7H11 agar to count viable bacteria.

-

-

-

Data Analysis: Compare the intracellular bacterial growth in Bio-ams-treated wells to untreated control wells to determine the efficacy of the compound.

Experimental Workflow and Logical Relationships

Drug Discovery and Validation Workflow

Caption: A generalized workflow for the discovery and validation of Bio-ams.

Conclusion

This compound represents a promising anti-tuberculosis agent that selectively targets a crucial enzyme in the pathogen's lipid metabolism. Its potent inhibition of MtBPL leads to the arrest of fatty acid biosynthesis, a pathway essential for the survival and virulence of Mycobacterium tuberculosis. The detailed molecular understanding of its target and mechanism of action, supported by robust quantitative data and experimental protocols, provides a solid foundation for further drug development efforts aimed at combating tuberculosis.

References

- 1. Targeting protein biotinylation enhances tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US10513520B2 - Sulfamide and sulfamate inhibitors of hHint1 - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Mycobacterium tuberculosis Sulfate Ester Dioxygenase Rv3406 Is Able to Inactivate the RCB18350 Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL) with Nucleoside-Based Bisubstrate Adenylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycobacterial biotin synthases require an auxiliary protein to convert dethiobiotin into biotin [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of (S)-(−)-acidomycin: A selective antimycobacterial natural product that inhibits biotin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Potential of Bio-ams tfa in Anti-Tubercular Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel anti-tubercular agents with new mechanisms of action. Bio-ams tfa (5′-[N-(d-biotinoyl)sulfamoyl]amino-5′-deoxyadenosine) has emerged as a promising candidate, exhibiting potent and selective activity against M. tuberculosis. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative anti-tubercular activity, detailed experimental protocols, and its synergistic potential with existing first-line TB drugs.

Mechanism of Action: Targeting Biotin Metabolism

This compound functions as a potent inhibitor of bacterial biotin protein ligase (BPL), also known as BirA.[1][2] It acts as a bisubstrate inhibitor, mimicking the biotinyl-5'-AMP intermediate formed during the BPL-catalyzed reaction.[2] This inhibition disrupts the essential process of protein biotinylation in M. tuberculosis.

Biotin is a crucial cofactor for several carboxylases involved in fatty acid and lipid biosynthesis.[2][3] By inhibiting BPL, this compound effectively arrests these biosynthetic pathways, which are vital for the integrity of the unique and complex mycobacterial cell wall.[1][4] This targeted disruption of a critical metabolic pathway underscores the selective activity of this compound against M. tuberculosis.

Quantitative Anti-Tubercular Activity

This compound demonstrates excellent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. The quantitative data summarized below highlights its potential as a broad-spectrum anti-tubercular agent.

| Parameter | Mtb Strain | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | H37Rv | 0.16 - 0.625 µM | [1] |

| MDR/XDR-TB strains | 0.16 - 0.625 µM | [1] | |

| In Vitro Bactericidal Concentration | H37Rv (in biotin-free medium) | 5 µM | [3] |

| Inhibition of Intracellular Mtb Growth | Mtb-infected mouse macrophages | 2.5, 5, and 10 µM (concentration-dependent) | [1] |

Table 1: Quantitative Anti-Tubercular Activity of this compound

Synergistic Potential with First-Line Anti-TB Drugs

A critical aspect of any new anti-tubercular drug is its ability to work in combination with existing therapies to enhance efficacy and combat resistance. Studies have shown that sublethal concentrations of this compound potentiate the activity of rifampicin and ethambutol, two cornerstone drugs in TB treatment.[3][5]

| Drug Combination | Concentrations | Outcome | Reference |

| This compound + Rifampicin | 1 µM this compound, 6.5 nM Rifampicin | >99.7% killing of Mtb inoculum after 20 days | [5] |

| This compound + Ethambutol | 1 µM this compound, 12.5 µM Ethambutol | >99.9% killing of Mtb inoculum after 20 days | [5] |

Table 2: Synergistic Activity of this compound with First-Line Anti-TB Drugs

This synergistic effect suggests that this compound could potentially shorten treatment durations and be effective against drug-tolerant persister cells.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is based on the broth microdilution method.

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

96-well microtiter plates.

-

This compound stock solution in DMSO.

-

M. tuberculosis H37Rv culture.

-

Sterile saline with 0.05% Tween 80.

-

McFarland standard No. 1.

Procedure:

-

Prepare a bacterial suspension of M. tuberculosis H37Rv in sterile saline with Tween 80, adjusted to a McFarland standard of 1.

-

Dilute the bacterial suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final concentrations should typically range from 0.01 µM to 10 µM.

-

Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the drug dilution.

-

Include a drug-free control (bacteria only) and a sterile control (broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Intracellular Activity in a Macrophage Infection Model

This protocol describes the assessment of this compound's activity against intracellular M. tuberculosis in a THP-1 macrophage cell line.

Materials:

-

THP-1 human monocytic cell line.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Phorbol 12-myristate 13-acetate (PMA).

-

M. tuberculosis H37Rv culture.

-

This compound stock solution in DMSO.

-

Sterile water.

-

7H11 agar plates.

Procedure:

-

Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

-

Differentiate the monocytes into macrophages by adding PMA to a final concentration of 20 ng/mL and incubating for 48 hours at 37°C in 5% CO2.

-

Wash the differentiated macrophages with fresh RPMI-1640 medium.

-

Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages) for 4 hours.

-

Wash the cells three times with fresh medium to remove extracellular bacteria.

-

Add fresh medium containing different concentrations of this compound (e.g., 2.5, 5, and 10 µM) to the infected cells. Include a drug-free control.

-

Incubate the plates for 24-72 hours.

-

At desired time points, lyse the macrophages with sterile water to release intracellular bacteria.

-

Prepare serial dilutions of the lysate and plate on 7H11 agar to determine the number of viable bacteria (colony-forming units, CFU).

-

The reduction in CFU in treated wells compared to the untreated control indicates the intracellular activity of this compound.

Biotin Protein Ligase (BPL) Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of this compound against purified M. tuberculosis BPL.

Materials:

-

Purified recombinant M. tuberculosis BPL.

-

Biotin.

-

ATP.

-

Apo-biotin carboxyl carrier protein (BCCP) as a substrate.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5.5 mM MgCl2, 1 mM DTT).

-

This compound stock solution in DMSO.

-

Method for detecting biotinylation (e.g., streptavidin-HRP conjugate and a suitable substrate for colorimetric or chemiluminescent detection).

Procedure:

-

Set up the reaction mixture in a 96-well plate containing reaction buffer, ATP, biotin, and apo-BCCP.

-

Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

-

Initiate the reaction by adding purified BPL to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Detect the extent of BCCP biotinylation. This can be done by capturing the biotinylated BCCP on a streptavidin-coated plate and then detecting the captured protein.

-

The percentage of inhibition is calculated by comparing the signal from the inhibitor-treated wells to the no-inhibitor control.

-

The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of a new class of anti-tubercular drugs. Its potent activity against drug-resistant strains, novel mechanism of action, and synergistic effects with existing therapies make it a high-priority candidate for further investigation. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, conducting comprehensive in vivo efficacy and toxicity studies, and exploring its potential to shorten the duration of TB treatment in combination regimens. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the fight against tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Chemical Architecture and Biological Profile of Bio-AMS TFA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bio-AMS TFA (5'-O-[N-(d-biotinoyl)sulfamoyl]adenosine trifluoroacetate salt) is a potent and selective inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme in Mycobacterium tuberculosis (Mtb). By disrupting the biotinylation of key enzymes involved in fatty acid biosynthesis, this compound demonstrates significant anti-tubercular activity, including against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This document provides a comprehensive technical guide to the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Properties

Bio-AMS is a bisubstrate inhibitor that mimics the biotinyl-AMP intermediate of the BPL-catalyzed reaction. The trifluoroacetate (TFA) salt form is commonly used in research.

Chemical Structure:

-

IUPAC Name: 5'-[[[[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]amino]sulfonyl]amino]-5'-deoxyadenosine, trifluoroacetate

-

Molecular Formula (Bio-AMS): C₂₀H₂₉N₉O₇S₂

-

Molecular Weight (Bio-AMS): 571.64 g/mol

Physicochemical Properties of Bio-AMS

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₉N₉O₇S₂ | --INVALID-LINK-- |

| Molecular Weight | 571.64 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge of similar compounds |

| Solubility | Soluble in DMSO and aqueous buffers | --INVALID-LINK-- |

| Storage Conditions | Store at -20°C or -80°C for long-term stability | --INVALID-LINK--, --INVALID-LINK-- |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Mtb biotin protein ligase (MtBPL), an enzyme responsible for the covalent attachment of biotin to acetyl-CoA carboxylases (ACCs), which are crucial for fatty acid biosynthesis.[1] Inhibition of MtBPL leads to a depletion of biotinylated ACCs, thereby arresting fatty acid synthesis and ultimately leading to bacterial cell death.[2][3][4]

In Vitro Anti-tubercular Activity

| Strain | MIC (μM) | Reference |

| M. tuberculosis H37Rv | 0.16 - 0.78 | [1][5] |

| Multidrug-Resistant (MDR) TB | 0.16 - 0.625 | [1] |

| Extensively Drug-Resistant (XDR) TB | 0.16 - 0.625 | [1] |

Intracellular Activity

Bio-AMS effectively inhibits the growth of Mtb within infected mouse macrophages in a concentration-dependent manner.[5]

Signaling Pathway of Bio-AMS Action

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental Protocols

A. Synthesis of this compound (Representative Protocol)

This protocol is a representative procedure based on the general synthesis of 5′-O-[N-(acyl)sulfamoyl]adenosine derivatives.

Materials:

-

5'-Amino-2',3'-O-isopropylideneadenosine

-

Sulfuryl chloride

-

Biotin

-

Pyridine

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

Procedure:

-

Sulfamoylation: Dissolve 5'-Amino-2',3'-O-isopropylideneadenosine in anhydrous pyridine. Cool to 0°C and add sulfuryl chloride dropwise. Stir at 0°C for 2 hours. Quench the reaction with water and extract with DCM. The organic layer is dried and concentrated to yield the sulfamoyl chloride intermediate.

-

Coupling with Biotin: Dissolve the sulfamoyl chloride intermediate and biotin in anhydrous DMF. Add TEA and stir at room temperature overnight. The reaction mixture is concentrated under reduced pressure.

-

Purification of Protected Bio-AMS: The crude product is purified by silica gel column chromatography using a gradient of methanol in DCM.

-

TFA Deprotection: The purified, protected Bio-AMS is dissolved in a solution of 80% aqueous TFA. The reaction is stirred at 0°C for 30 minutes.[6] The solvent is removed under reduced pressure.

-

Final Purification: The crude this compound is purified by reverse-phase HPLC to yield the final product.

B. Biotin Protein Ligase (BPL) Inhibition Assay

This assay measures the inhibition of MtBPL activity by this compound.

Materials:

-

Recombinant MtBPL

-

Biotin

-

ATP

-

Apo-acetyl-CoA carboxylase (Apo-ACC) substrate

-

Streptavidin-HRP conjugate

-

TMB substrate

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Bicine, pH 8.3, 10 mM ATP, 10 mM MgCl₂).

-

Add varying concentrations of this compound (or DMSO as a control).

-

Add recombinant MtBPL and the Apo-ACC substrate.

-

Initiate the reaction by adding biotin.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection:

-

Stop the reaction by adding EDTA.

-

Coat the plate with an anti-ACC antibody.

-

Add the reaction mixture to the coated wells and incubate.

-

Wash the wells and add streptavidin-HRP conjugate to detect biotinylated ACC.

-

Wash again and add TMB substrate.

-

Measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition of MtBPL activity for each concentration of this compound.

C. Western Blot for Detection of Biotinylated Proteins in M. tuberculosis

This protocol is used to demonstrate the in-vivo inhibition of protein biotinylation by this compound.

Materials:

-

M. tuberculosis H37Rv culture

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Streptavidin-HRP conjugate

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Grow M. tuberculosis H37Rv to mid-log phase. Treat the cultures with varying concentrations of this compound (and a DMSO control) for 24-48 hours.

-

Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the pellet in lysis buffer and lyse the cells using a bead beater or sonicator.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Probing:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection: Incubate the membrane with ECL substrate and visualize the biotinylated proteins using a chemiluminescence imaging system. A decrease in the intensity of biotinylated protein bands in this compound-treated samples compared to the control indicates inhibition of BPL.

Experimental Workflow for Assessing Bio-AMS Activity

Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a promising anti-tubercular agent with a well-defined mechanism of action targeting a crucial metabolic pathway in M. tuberculosis. Its potent activity against drug-resistant strains highlights its potential as a lead compound for the development of new tuberculosis therapies. The experimental protocols provided herein offer a framework for the synthesis, characterization, and biological evaluation of this compound and related compounds in a research setting. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance its preclinical and potential clinical development.

References

- 1. Bisubstrate Adenylation Inhibitors of Biotin Protein Ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting protein biotinylation enhances tuberculosis chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting protein biotinylation enhances tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5′-O-[(N-Acyl)sulfamoyl]adenosines as Antitubercular Agents that Inhibit MbtA: An Adenylation Enzyme Required for Siderophore Biosynthesis of the Mycobactins - PMC [pmc.ncbi.nlm.nih.gov]

Bio-am-TFA: A Deep Dive into Selective Inhibition of Bacterial Biotin Protein Ligase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bio-am-TFA has emerged as a potent and selective inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme for fatty acid biosynthesis and overall bacterial survival. This technical guide provides an in-depth analysis of the specificity of Bio-am-TFA and its analogues for bacterial BPLs versus the human counterpart, holocarboxylase synthetase (HCS). Through a comprehensive review of available data, this document elucidates the mechanism of action, presents quantitative inhibitory data, details relevant experimental protocols, and visualizes the key enzymatic pathways. The significant selectivity of this class of inhibitors for the bacterial enzyme highlights its potential as a promising lead for the development of novel antibacterial agents.

Introduction: The Target - Biotin Protein Ligase

Biotin protein ligase (BPL), also known as BirA in many bacteria, is a crucial enzyme that catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylase (ACC) and other biotin-dependent carboxylases. This post-translational modification is vital for key metabolic pathways, including fatty acid synthesis. In many bacteria, BirA also functions as a transcriptional repressor, regulating the biotin biosynthesis and transport operon. The essential and dual functionality of BirA makes it an attractive target for the development of new antibiotics.

The human equivalent of BPL is holocarboxylase synthetase (HCS). While it performs a similar catalytic function in biotinylating five essential human carboxylases, there are significant structural differences between bacterial and human BPLs. Bacterial BPLs typically belong to class I or II, whereas mammalian HCS is a class III enzyme, possessing a large N-terminal extension not found in its bacterial counterparts[1]. These structural distinctions form the basis for the design of selective bacterial BPL inhibitors.

Bio-am-TFA and its Analogues: Mechanism of Action

Bio-am-TFA and its closely related analogue, Bio-AMS, are bisubstrate inhibitors that mimic the reaction intermediate, biotinyl-5'-AMP[2]. The enzymatic reaction catalyzed by BPL occurs in two steps:

-

Activation of Biotin: Biotin and ATP bind to the enzyme, which then catalyzes the formation of biotinyl-5'-AMP with the release of pyrophosphate[2].

-

Transfer of Biotin: The activated biotinyl moiety is then transferred from biotinyl-5'-AMP to a specific lysine residue on the apo-carboxylase[2].

Bio-am-TFA and its analogues are designed to bind tightly to the active site of BPL, preventing the formation or utilization of the natural biotinyl-5'-AMP intermediate, thereby inhibiting the biotinylation of essential enzymes and arresting bacterial growth[3][4][5].

Quantitative Analysis of Specificity

Table 1: Inhibitory Activity of a Biotin-1,2,3-Triazole Analogue against Bacterial and Human Biotin Protein Ligases [1]

| Enzyme Target | Inhibitor | Ki (nM) | Selectivity (Human/Bacterial) |

| Staphylococcus aureus BPL (SaBPL) | Biotin-1,2,3-triazole analogue | 90 | >1100-fold |

| Human Holocarboxylase Synthetase (HCS) | Biotin-1,2,3-triazole analogue | >100,000 |

Table 2: Inhibitory and Antitubercular Activity of Bio-AMS [2]

| Enzyme Target / Organism | Compound | KD (nM) | MIC (µM) |

| Mycobacterium tuberculosis BirA | Bio-AMS | <1 | - |

| Mycobacterium tuberculosis H37Rv | Bio-AMS | - | 1.56 - 3.12 |

Note: KD (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The data clearly demonstrates that inhibitors based on the biotin scaffold can be designed to be highly selective for the bacterial enzyme. The biotin-1,2,3-triazole analogue shows a remarkable >1100-fold selectivity for the S. aureus BPL over human HCS[1]. Similarly, Bio-AMS exhibits potent, sub-nanomolar binding to M. tuberculosis BirA and significant whole-cell activity against the pathogen[2].

Experimental Protocols

Biotin Protein Ligase Inhibition Assay

A common method to determine the inhibitory constant (Ki) of a compound against BPL is a coupled-enzyme spectrophotometric assay.

Principle: The activity of BPL is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The assay measures the production of pyrophosphate (PPi) from the BPL-catalyzed reaction, which is then used by subsequent enzymes to drive the oxidation of NADH.

Materials:

-

Purified bacterial BPL or human HCS

-

Biotin

-

ATP

-

Pyrophosphatase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

NADH

-

Phosphoenolpyruvate

-

Test inhibitor (e.g., Bio-am-TFA)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

Procedure:

-

Prepare a reaction mixture containing all assay components except ATP in a 96-well plate.

-

Add varying concentrations of the test inhibitor to the wells.

-

Initiate the reaction by adding a stock solution of ATP.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction velocities from the linear phase of the absorbance curves.

-

Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a biophysical technique used to directly measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of a ligand binding to a protein.

Principle: ITC measures the heat change that occurs upon the binding of a ligand to a protein.

Procedure:

-

A solution of the purified BPL is placed in the sample cell of the calorimeter.

-

A solution of the inhibitor (e.g., Bio-AMS) is loaded into the injection syringe.

-

The inhibitor solution is injected in small aliquots into the protein solution.

-

The heat released or absorbed upon each injection is measured.

-

The data is plotted as heat change per injection versus the molar ratio of ligand to protein.

-

The binding isotherm is then fitted to a binding model to determine the KD, n, and ΔH. For very tight-binding inhibitors, a competitive ITC experiment with a weaker-binding ligand (like biotin) may be necessary[2].

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antibacterial agent is determined using a broth microdilution method.

Procedure:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., M. tuberculosis or S. aureus).

-

The plate is incubated under appropriate conditions (e.g., temperature, time, CO₂ concentration).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth[2].

Signaling Pathways and Experimental Workflows

Bacterial Biotin Protein Ligase (BirA) Pathway

In bacteria, BirA plays a central role in both metabolism and gene regulation.

Caption: Bacterial BirA pathway and its inhibition by Bio-am-TFA.

Human Holocarboxylase Synthetase (HCS) Pathway

In humans, HCS is responsible for biotinylating five key carboxylases involved in various metabolic processes.

Caption: Human holocarboxylase synthetase (HCS) metabolic pathway.

Experimental Workflow for Inhibitor Specificity Testing

The following workflow outlines the process for evaluating the specificity of an inhibitor like Bio-am-TFA.

Caption: Workflow for determining inhibitor specificity.

Conclusion

References

- 1. Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bio-AMS (TFA) - Immunomart [immunomart.org]

- 5. Bio-AMS TFA | TargetMol [targetmol.com]

The Significance of the Trifluoroacetate (TFA) Salt in Bio-ams TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bio-ams, a potent inhibitor of bacterial biotin protein ligase, has emerged as a promising candidate in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb).[1] Typically supplied as a trifluoroacetate (TFA) salt, the nature of this counter-ion is of significant consequence to its physicochemical properties and biological activity. This technical guide provides an in-depth analysis of the role of the TFA salt in Bio-ams, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways. A comprehensive understanding of the TFA salt's impact is crucial for the accurate interpretation of experimental data and the effective development of Bio-ams as a therapeutic agent.

Introduction to Bio-ams and the Role of the TFA Salt

Bio-ams (5'-Deoxy-5'-[({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}sulfamoyl)amino]adenosine) is a synthetic bisubstrate inhibitor that mimics the biotinyl-AMP intermediate of the biotin protein ligase (BirA) reaction.[2] By targeting this essential enzyme, Bio-ams effectively arrests fatty acid and lipid biosynthesis in Mtb, leading to potent antibacterial activity.[1]

The "TFA" designation indicates that Bio-ams is isolated as a salt with trifluoroacetic acid (CF₃COOH). This is a common consequence of its synthesis and purification, particularly through solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is a standard reagent.[3] While often considered an inert counter-ion, TFA can significantly influence the solubility, stability, and, most importantly, the biological activity of the parent molecule.[3][4][5] Therefore, a thorough understanding of the TFA salt's contribution is paramount for researchers working with Bio-ams.

Quantitative Data

The biological activity of Bio-ams TFA has been quantified in several studies. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

| Mtb Strain | MIC (μM) | Reference |

| H37Rv | 0.16 - 0.625 | [6] |

| MDR/XDR-TB | 0.16 - 0.625 | [6] |

Table 2: Cellular Activity of this compound

| Assay | Concentration (μM) | Effect | Reference |

| Growth inhibition of Mtb in infected mouse macrophages (24h) | 2.5 | Concentration-dependent inhibition | [6] |

| 5 | [6] | ||

| 10 | [6] |

Mechanism of Action and Signaling Pathway

Bio-ams exerts its antibacterial effect by inhibiting biotin protein ligase (BirA). This enzyme catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC), a critical step in fatty acid biosynthesis. The reaction proceeds in two steps: first, the formation of a biotinyl-AMP intermediate from biotin and ATP, and second, the transfer of the biotinyl moiety to BCCP.

Bio-ams acts as a stable mimic of the biotinyl-AMP intermediate, binding tightly to the active site of BirA and preventing the completion of the catalytic cycle. This leads to a depletion of biotinylated ACC and a subsequent halt in fatty acid and lipid production, which is lethal to the bacteria.

Caption: Mechanism of this compound inhibition of biotin protein ligase (BirA).

The Significance of the TFA Salt

The presence of the TFA counter-ion in Bio-ams preparations can have several significant implications for researchers.

Physicochemical Properties

-

Solubility: The TFA salt form can influence the solubility of Bio-ams in various solvents, which is a critical parameter for in vitro and in vivo studies.

-

Stability: The chemical stability of Bio-ams may be affected by the TFA counter-ion.

-

Hygroscopicity: TFA salts of peptides and other molecules can be hygroscopic, which can affect accurate weighing and concentration calculations.

Biological Activity and Experimental Interpretation

-

Direct Biological Effects: As seen with other molecules, TFA itself can exert biological effects, including inhibition of cell proliferation.[3] This is a crucial consideration in cell-based assays, where the observed activity may be a combination of the effects of Bio-ams and the TFA counter-ion.

-

Alteration of Molecular Conformation: The TFA counter-ion can potentially influence the three-dimensional structure of Bio-ams, which could in turn affect its binding affinity to BirA.

-

In Vivo Considerations: In animal studies, the presence of TFA could lead to unintended physiological responses.

Given these potential effects, it is often recommended to exchange the TFA salt for a more biologically benign counter-ion, such as hydrochloride or acetate, especially for in vivo applications and sensitive cell-based assays.

Experimental Protocols

Synthesis and Purification of this compound

While a detailed, step-by-step synthesis protocol for Bio-ams is proprietary, the general approach involves the coupling of a biotinyl moiety to a modified adenosine scaffold. The final purification is typically achieved by RP-HPLC using a mobile phase containing TFA, which results in the formation of the TFA salt.

Caption: Generalized workflow for the synthesis and purification of this compound.

Biotin Protein Ligase Inhibition Assay

The inhibitory activity of this compound against BirA can be determined using a variety of biochemical assays. One common method is a coupled-enzyme assay that measures the production of pyrophosphate (PPi), a product of the first step of the BirA reaction.

Principle: The PPi produced by BirA is used by pyrophosphatase to generate phosphate, which is then used by purine nucleoside phosphorylase to convert a substrate (e.g., MESG) into a product that can be monitored spectrophotometrically. The rate of product formation is proportional to the BirA activity.

General Protocol:

-

Prepare a reaction mixture containing BirA, biotin, ATP, and the coupled enzyme system in an appropriate buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction and monitor the change in absorbance at the appropriate wavelength over time.

-

Calculate the initial reaction velocities and determine the IC₅₀ value of this compound by plotting the percent inhibition against the inhibitor concentration.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against Mtb is typically determined using a broth microdilution method.

Principle: A standardized inoculum of Mtb is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria after a defined incubation period.

General Protocol:

-

Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well microtiter plate.

-

Prepare a standardized inoculum of Mtb H37Rv or other strains to a specific McFarland standard.

-

Inoculate each well of the microtiter plate with the Mtb suspension.

-

Include appropriate positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

Determine the MIC by visual inspection for turbidity or by using a colorimetric indicator of bacterial growth (e.g., resazurin).[6][7]

Conclusion

This compound is a potent inhibitor of Mycobacterium tuberculosis with a well-defined mechanism of action. The trifluoroacetate salt, a common feature of its preparation, is not merely an inert counter-ion but can have significant implications for the compound's physicochemical properties and its interpretation in biological assays. Researchers and drug development professionals must be cognizant of the potential effects of the TFA moiety to ensure the accuracy and reproducibility of their results. For advanced preclinical and clinical development, consideration should be given to exchanging the TFA salt for a more pharmaceutically acceptable alternative. Further studies directly comparing the activity of different salt forms of Bio-ams are warranted to fully elucidate the role of the counter-ion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Bio-ams-tfa in in vitro Mycobacterium tuberculosis Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bio-ams-tfa is a potent inhibitor of biotin protein ligase (BirA) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] BirA is a crucial enzyme responsible for the covalent attachment of biotin to acyl-coenzyme A carboxylases (ACCs), which are essential for fatty acid and lipid biosynthesis in Mtb.[3][4] By inhibiting BirA, Bio-ams-tfa disrupts the production of vital components of the mycobacterial cell wall, leading to growth inhibition and bactericidal effects.[1][5] These application notes provide detailed protocols for utilizing Bio-ams-tfa in in vitro growth inhibition assays against Mtb.

Mechanism of Action of Bio-ams-tfa

Bio-ams-tfa acts as a bisubstrate inhibitor of BirA, mimicking the reaction intermediate biotinyl-5'-AMP.[3] This inhibition prevents the biotinylation and subsequent activation of ACCs, which catalyze the first committed step in fatty acid biosynthesis.[3][6] The disruption of this pathway ultimately leads to the arrest of mycolic acid synthesis, compromising the integrity of the Mtb cell envelope and resulting in cell death.[5][7]

Quantitative Data

Bio-ams-tfa exhibits potent activity against both drug-susceptible and drug-resistant strains of Mtb.

| Compound | Mtb Strain | Assay Type | Parameter | Value (µM) | Reference |

| Bio-ams-tfa | H37Rv | Broth Microdilution | MIC | 0.16 - 0.625 | [1][2] |

| Bio-ams-tfa | MDR/XDR-TB strains | Broth Microdilution | MIC | 0.16 - 0.625 | [1] |

| Bio-ams-tfa | H37Rv | Time-kill assay | Bactericidal Conc. | 5 | [5] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the EUCAST reference method for Mtb susceptibility testing.[8]

a. Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

-

Middlebrook 7H9 broth base

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Glycerol

-

Bio-ams-tfa

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile distilled water

-

Sterile glass beads (3-5 mm)

-

Spectrophotometer

-

Incubator at 37°C

b. Media and Reagent Preparation:

-

Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 10% (v/v) OADC and 0.2% (v/v) glycerol.

-

Bio-ams-tfa Stock Solution: Prepare a stock solution of Bio-ams-tfa in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Further dilutions should be made in the complete Middlebrook 7H9 broth.

c. Inoculum Preparation:

-

Culture Mtb on a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11) at 37°C until sufficient growth is observed (typically 2-3 weeks).

-

Aseptically transfer a few colonies into a tube containing 5 mL of complete Middlebrook 7H9 broth and sterile glass beads.

-

Vortex for 1-2 minutes to break up clumps.

-

Allow the large clumps to settle for 30 minutes.

-

Carefully transfer the supernatant to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^7 CFU/mL).

-

Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

d. Assay Procedure:

-

Add 100 µL of complete Middlebrook 7H9 broth to all wells of a 96-well plate.

-

Add 100 µL of the Bio-ams-tfa working solution (at 2x the highest desired final concentration) to the first well of a row.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

-

Add 100 µL of the prepared Mtb inoculum to each well, resulting in a final volume of 200 µL and the desired final drug concentrations.

-

Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

-

Seal the plates in a zip-lock bag to prevent evaporation and incubate at 37°C.

-

Read the plates visually after 7, 14, and 21 days of incubation. The MIC is defined as the lowest concentration of Bio-ams-tfa that completely inhibits visible growth of Mtb.

Resazurin Microtiter Assay (REMA)

This colorimetric assay provides a faster determination of the MIC.[1][9]

a. Materials:

-

Same as for the Broth Microdilution Assay

-

Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized)

b. Assay Procedure:

-

Follow steps 1-5 of the Broth Microdilution Assay Procedure.

-

Incubate the plates at 37°C for 7 days.

-

Add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates at 37°C for 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Safety Precautions

All work with Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following appropriate safety protocols.

References

- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting protein biotinylation enhances tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Modulating Macrophage Responses to Infection with Total Flavones of Astragalus (TFA)

Audience: Researchers, scientists, and drug development professionals.

Introduction Total Flavones of Astragalus membranaceus (TFA), a primary active component isolated from the medicinal herb Astragali Radix, has demonstrated significant immunomodulatory and anti-inflammatory properties. These effects make TFA a compound of interest for therapeutic strategies targeting inflammatory diseases and for studying host-pathogen dynamics in macrophage infection models. In response to pathogens, macrophages polarize into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states. TFA has been shown to modulate this polarization, primarily by suppressing the M1 phenotype and promoting the M2 transition, thereby controlling the inflammatory response. This document provides a comprehensive overview, data summary, and detailed protocols for the application of TFA in in vitro macrophage infection models.

Mechanism of Action TFA exerts a dual regulatory effect on macrophage activity. In unstimulated macrophages, TFA can enhance immune functions by stimulating the production of nitric oxide (NO) and cytokines such as TNF-α, IL-1β, IL-6, and IFN-γ. Conversely, in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS), TFA significantly inhibits the overproduction of these same inflammatory mediators. This suggests a homeostatic, rather than purely suppressive, role.

The primary anti-inflammatory mechanism of TFA in activated macrophages involves the regulation of key signaling pathways:

-

NF-κB Pathway Inhibition: TFA significantly inhibits the phosphorylation of IKKα/β and IκBα. This prevents the degradation of IκBα, which is responsible for sequestering the NF-κB p65 subunit in the cytoplasm. Consequently, TFA blocks the nuclear translocation of NF-κB p65, a critical step for the transcription of pro-inflammatory genes, including Tnf, Il1b, Il6, inducible nitric oxide synthase (Nos2), and cyclooxygenase-2 (Cox2).

-

MAPK Pathway Regulation: TFA also modulates the mitogen-activated protein kinase (MAPK) pathway. It has been shown to inhibit the phosphorylation of p38 and JNK in LPS-stimulated macrophages, further contributing to the downregulation of inflammatory responses.

-

Promotion of M2 Polarization: By suppressing M1-associated inflammatory pathways, TFA facilitates a shift towards the M2 phenotype, which is involved in the resolution of inflammation and tissue repair. This is evidenced by the increased expression of M2 markers like IL-10.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of TFA on cytokine and inflammatory mediator production in RAW 264.7 macrophages, as reported in studies.

Table 1: Effect of TFA on mRNA Expression of Cytokines and Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Target Gene | Treatment | Result | Method of Detection |

| TNF-α | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | RT-PCR |

| IL-1β | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | RT-PCR |

| IL-6 | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | RT-PCR |

| iNOS (Nos2) | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | RT-PCR |

| COX-2 | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | RT-PCR |

| IL-10 (M2 Marker) | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent increase | RT-PCR |

Table 2: Effect of TFA on Protein Expression and Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages

| Target Protein | Treatment | Result | Method of Detection |

| iNOS | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | Western Blot |

| COX-2 | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | Western Blot |

| p-p38 MAPK | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | Western Blot |

| p-JNK | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | Western Blot |

| p-IKKα/β | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | Western Blot |

| p-IκBα | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | Western Blot |

| Nuclear NF-κB p65 | LPS + TFA (10, 25, 100 µg/ml) | Significant dose-dependent inhibition | Western Blot |

Experimental Protocols